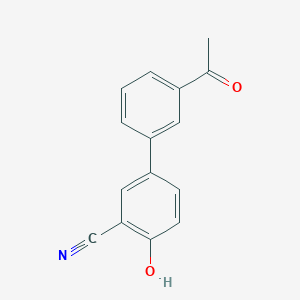
4-(3-Acetylphenyl)-2-cyanophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Acetylphenyl)-2-cyanophenol, 95% (4-APCP-95) is a novel chemical compound that has recently been gaining attention in the scientific community due to its potential applications in various research fields. This compound is composed of a phenol group with a 3-acetylphenyl substituent and a 2-cyanophenol substituent. 4-APCP-95 has a wide range of applications in lab experiments due to its unique properties, including its ability to act as a reagent, catalyst, and inhibitor.
Wissenschaftliche Forschungsanwendungen
4-(3-Acetylphenyl)-2-cyanophenol, 95% has a wide range of scientific research applications due to its unique properties. It has been used in the synthesis of various compounds, such as polymers, dyes, and pharmaceuticals. It has also been used as an inhibitor for the synthesis of other compounds. Additionally, 4-(3-Acetylphenyl)-2-cyanophenol, 95% has been used in the study of enzyme kinetics and the study of catalytic processes.
Wirkmechanismus
The mechanism of action of 4-(3-Acetylphenyl)-2-cyanophenol, 95% is not fully understood, but it is believed to involve the formation of a complex between the phenol group and the 3-acetylphenyl substituent. This complex is thought to interact with the 2-cyanophenol substituent, resulting in a reaction that produces the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Acetylphenyl)-2-cyanophenol, 95% have not been extensively studied, but it is believed to have low toxicity. In one study, 4-(3-Acetylphenyl)-2-cyanophenol, 95% was found to have no significant effect on the growth of bacteria or the activity of enzymes. Additionally, 4-(3-Acetylphenyl)-2-cyanophenol, 95% has been found to be non-mutagenic and non-carcinogenic.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(3-Acetylphenyl)-2-cyanophenol, 95% in lab experiments include its low toxicity, its low cost, and its ability to act as a reagent, catalyst, and inhibitor. Additionally, 4-(3-Acetylphenyl)-2-cyanophenol, 95% is relatively stable and can be stored at room temperature for extended periods of time. However, there are some limitations to its use, including the fact that it is not soluble in water and is not very reactive in acidic conditions.
Zukünftige Richtungen
There are a number of potential future directions for research on 4-(3-Acetylphenyl)-2-cyanophenol, 95%. These include further studies on its biochemical and physiological effects, its use in the synthesis of other compounds, and its potential applications in the field of medicine. Additionally, further research could be done on the mechanism of action of 4-(3-Acetylphenyl)-2-cyanophenol, 95% and its potential use as an inhibitor in various reactions. Finally, new methods of synthesis could be developed to improve the efficiency of the reaction and reduce the cost of production.
Synthesemethoden
The synthesis of 4-(3-Acetylphenyl)-2-cyanophenol, 95% involves a multi-step process that begins with the reaction of 3-acetylphenol and 2-cyanophenol in the presence of a base catalyst. The reaction proceeds with the formation of a cyanohydrin intermediate, which is then hydrolyzed to form the desired product. The reaction can be optimized by varying the reaction temperature, the concentration of the reactants, and the type of catalyst used.
Eigenschaften
IUPAC Name |
5-(3-acetylphenyl)-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-10(17)11-3-2-4-12(7-11)13-5-6-15(18)14(8-13)9-16/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQZVBCMGHLZKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684743 |
Source


|
| Record name | 3'-Acetyl-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Acetylphenyl)-2-cyanophenol | |
CAS RN |
1261941-77-8 |
Source


|
| Record name | 3'-Acetyl-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














